molecular formula C18H17ClN4O3S B2929336 4-chloro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide CAS No. 946201-64-5

4-chloro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B2929336
CAS No.: 946201-64-5
M. Wt: 404.87
InChI Key: CPCZQAFHBCFZCA-UHFFFAOYSA-N
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Description

4-Chloro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide is a sulfonamide derivative featuring a pyrimidine core substituted with methoxy and methyl groups at the 6- and 2-positions, respectively. The benzenesulfonamide moiety is linked to the pyrimidine via a phenylamino bridge. The structural uniqueness of this compound lies in its methoxy and methyl substituents on the pyrimidine ring, which may enhance lipophilicity and influence binding interactions with biological targets.

Properties

IUPAC Name

4-chloro-N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O3S/c1-12-20-17(11-18(21-12)26-2)22-14-5-7-15(8-6-14)23-27(24,25)16-9-3-13(19)4-10-16/h3-11,23H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCZQAFHBCFZCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide, a complex organic compound, is part of the benzenesulfonamide class known for diverse biological activities. Its structural features suggest potential applications in medicinal chemistry, particularly as enzyme inhibitors.

Chemical Structure and Properties

The compound's IUPAC name is 4-chloro-N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide, with a molecular formula of C18H17ClN4O3S and a molecular weight of approximately 396.87 g/mol. Key functional groups include:

  • Chloro group : Potentially involved in nucleophilic substitution reactions.
  • Methoxy group : May enhance solubility and biological activity.
  • Pyrimidine ring : Known for its role in various biological processes.

Target of Action

The specific biological targets of this compound are not fully elucidated; however, it is hypothesized to interact with enzymes involved in critical physiological processes.

Mode of Action

As a pyrimidine derivative, it may exert its effects through non-covalent interactions such as hydrogen bonding. The presence of the methoxy and amino groups could enhance binding affinity to biological targets.

Biochemical Pathways

Pyrimidine derivatives are integral to DNA synthesis and cellular signaling pathways. Inhibiting enzymes like carbonic anhydrase could disrupt these pathways, leading to therapeutic effects in conditions such as glaucoma and cancer .

Biological Activity

Research indicates that compounds similar to this compound exhibit significant enzyme inhibition. For example, studies have shown that related sulfonamides can inhibit carbonic anhydrase activity, which is crucial for maintaining acid-base balance and facilitating respiration .

Case Studies and Research Findings

  • Enzyme Inhibition : A study demonstrated that benzenesulfonamides could effectively inhibit carbonic anhydrase, leading to reduced intraocular pressure in glaucoma models.
  • Anticancer Activity : Another investigation highlighted the potential of similar compounds in targeting cancer cells by disrupting DNA synthesis pathways.
  • Molecular Docking Studies : Computational studies using molecular docking techniques have suggested favorable binding interactions between the compound and various target enzymes, indicating its potential as a lead compound for drug development .

Data Tables

Property Value
IUPAC NameThis compound
Molecular FormulaC18H17ClN4O3S
Molecular Weight396.87 g/mol
SolubilitySoluble in DMF and DMSO
Biological ActivityCarbonic anhydrase inhibitor

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

The compound’s structural analogs differ in substituents on the pyrimidine ring, sulfonamide linkage, and appended functional groups. Key examples include:

Compound Name Pyrimidine Substituents Sulfonamide Linkage Melting Point (°C) Key References
Target Compound 6-Methoxy, 2-methyl Phenylamino N/A N/A
4-Chloro-N-(2-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}ethyl)benzenesulfonamide 6-Dimethylamino, 2-methyl Ethylamino N/A
4-Amino-N-(6-chloro-5-methoxy-pyrimidin-4-yl)benzenesulfonamide 6-Chloro, 5-methoxy Direct (no linker) N/A
4-Chloro-N-(5-(4-(methylsulfonyl)phenyl)-4-phenylthiazol-2-yl)benzenesulfonamide (Compound 6) N/A (thiazole core) Thiazole-linked phenyl N/A
4-Chloro-2-(6-chlorobenzo[1,3]dioxol-5-ylmethylthio)-N-[imino(heteroaryl)methyl]benzenesulfonamide 6-Chloro (benzodioxole hybrid) Heteroaryliminomethyl 177–180

Key Observations :

  • Pyrimidine Substituents: The target compound’s 6-methoxy and 2-methyl groups contrast with analogs featuring chloro (), dimethylamino (), or hybrid heterocycles ().
  • Linkers: Ethylamino () and thiazole () linkers may alter steric hindrance and hydrogen-bonding capacity compared to the phenylamino bridge in the target compound.
Anticancer Potential
  • The methoxy group may enhance DNA intercalation or kinase inhibition .
  • Analog Data :
    • Compound 6 () showed inhibitory activity against sphingosine kinase 1 (IC₅₀ ~2.5 µM), a target in cancer signaling .
    • Derivatives with hydrazone linkers () exhibited radiosensitizing effects in vitro (IC₅₀: 10–50 µM) .
Enzyme Inhibition
  • Sulfonamides with pyrimidine cores often target dihydrofolate reductase (DHFR) or carbonic anhydrase. The dimethylamino analog () may exhibit stronger basicity, favoring interactions with acidic residues in enzyme active sites .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-chloro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and sulfonamide coupling. For example:

Intermediate Preparation : React 6-methoxy-2-methylpyrimidin-4-amine with 4-aminophenylboronic acid to form the pyrimidine-phenylamine intermediate.

Sulfonylation : Treat the intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the sulfonamide bond .

Optimization : Control temperature (0–5°C for exothermic steps) and stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yield (>75%) .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

  • Methodological Answer :

  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Solution : Employ direct methods in SHELXS-97 for phase determination .
  • Refinement : Iterative refinement using SHELXL-2018 with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are positioned geometrically and refined isotropically .
  • Validation : Check for outliers using ORTEP-3 (thermal ellipsoid plots) and WinGX for symmetry validation .

Advanced Research Questions

Q. How can electronic properties (e.g., electrostatic potential, charge distribution) be analyzed to predict reactivity in sulfonamide derivatives?

  • Methodological Answer :

  • Wavefunction Analysis : Use Multiwfn to calculate molecular electrostatic potential (MEP) surfaces and Fukui indices.
  • Procedure :

Generate electron density files from DFT calculations (e.g., Gaussian09 at B3LYP/6-311+G(d,p)).

Import into Multiwfn to visualize electrophilic/nucleophilic sites (MEP minima/maxima correlate with reaction hotspots).

Quantify charge transfer using Hirshfeld population analysis .

  • Application : Identify reactive sites for functionalization (e.g., sulfonamide nitrogen or chloro-substituted benzene ring) .

Q. How can contradictions in crystallographic data (e.g., bond-length discrepancies) between studies be resolved?

  • Methodological Answer :

  • Comparative Analysis : Overlay CIF files from multiple studies using Mercury (CCDC). Check for systematic errors (e.g., thermal motion, twinning).
  • Data Reconciliation :

Validate hydrogen-bonding networks (e.g., N–H···O=S interactions) against geometric criteria (distance: 2.8–3.2 Å; angle: 150–180°).

Re-refine disputed structures with updated restraints in SHELXL .

  • Case Study : A 0.05 Å variation in C–S bond lengths may arise from differing resolution limits (high-resolution <0.80 Å recommended) .

Q. What computational strategies are effective for predicting binding affinities with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or GOLD to model interactions with targets like carbonic anhydrase.

Prepare the ligand: Optimize geometry at PM6 level (MOPAC) and assign charges via Gasteiger method.

Grid Setup: Focus on active-site residues (e.g., Zn²⁺ in carbonic anhydrase).

Scoring: Compare binding energies (ΔG) with known inhibitors (e.g., acetazolamide: ΔG = −9.2 kcal/mol) .

  • QSAR Validation : Build regression models using descriptors like logP and polar surface area (PSA) to correlate with IC₅₀ values .

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